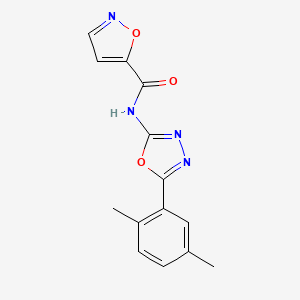

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c1-8-3-4-9(2)10(7-8)13-17-18-14(20-13)16-12(19)11-5-6-15-21-11/h3-7H,1-2H3,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPFPWUNQQOMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the Isoxazole Ring: The isoxazole ring can be introduced through a cyclization reaction involving a nitrile oxide and an alkyne.

Coupling of the Two Rings: The final step involves coupling the oxadiazole and isoxazole rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Anticancer Applications

-

Mechanism of Action :

The compound has shown significant potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells and inhibit cell proliferation through modulation of key signaling pathways. Specifically, it has been noted for its efficacy against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) . -

Case Study Overview :

- Study 1 : A study evaluated the cytotoxic effects of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide on HepG2 cells. Results indicated a dose-dependent response with significant cell death observed at higher concentrations.

- Study 2 : Another investigation assessed the compound's activity against MCF-7 and HCT116 (colon cancer) cell lines, revealing that it induced cell cycle arrest and apoptosis effectively .

- Biological Activity Table :

| Activity Type | Target Organisms/Cell Lines | Effect |

|---|---|---|

| Antiproliferative | HepG2 | Induces cell cycle arrest and apoptosis |

| Antiproliferative | MCF-7 | Significant reduction in cell viability |

| Antiproliferative | HCT116 | Induces apoptosis |

Antimicrobial Applications

-

Antimicrobial Efficacy :

The compound has demonstrated notable antimicrobial properties against various bacterial strains including Staphylococcus aureus and Escherichia coli. Its effectiveness suggests potential applications in treating bacterial infections while being non-toxic to human cells . -

Case Study Overview :

- Study 1 : An investigation into the antimicrobial activity revealed that the compound inhibited bacterial growth effectively at concentrations that were non-toxic to human cells.

- Study 2 : Further assessments showed that the compound could serve as a lead candidate for developing new antimicrobial agents due to its favorable therapeutic index .

- Antimicrobial Activity Table :

| Activity Type | Target Organisms | Effect |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibits bacterial growth |

| Antimicrobial | Escherichia coli | Effective at low concentrations |

Mechanism of Action

The mechanism of action of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in the biological processes affected by the compound. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(2,5-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide

- N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide

Uniqueness

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is unique due to its specific combination of the oxadiazole and isoxazole rings, which confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Biological Activity

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an oxadiazole ring and an isoxazole moiety, which contribute to its unique chemical properties. The molecular formula is with a molecular weight of approximately 342.36 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may inhibit various enzymes and receptors involved in disease pathways. For instance:

- Cholinesterase Inhibition : The compound has shown promising results as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. In vitro assays have indicated IC50 values in the low micromolar range .

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Case Studies

- Neuroprotective Effects : In a study investigating neuroprotective agents for Alzheimer's disease, compounds based on the oxadiazole scaffold exhibited significant improvements in cognitive functions in animal models. The most potent derivatives demonstrated enhanced cholinergic activity and reduced neuroinflammation .

- Antiviral Activity : Research has shown that derivatives similar to this compound can effectively inhibit the HCV NS5B RNA polymerase with IC50 values indicating strong antiviral potential .

Q & A

Basic Questions

Q. What synthetic routes are reported for N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide, and how can reaction yields be optimized?

- Methodology : The compound is synthesized via coupling of isoxazole-5-carboxylic acid derivatives with substituted 1,3,4-oxadiazol-2-amine precursors. Key steps include cyclization using reagents like hydroxylamine hydrochloride (for oxadiazole formation) and coupling agents such as EDCI/HOBt .

- Optimization : Yields depend on stoichiometry, solvent choice (e.g., ethanol or DMF), and temperature. For example, refluxing in ethanol with anhydrous K₂CO₃ improved cyclization efficiency in analogous compounds . Low yields (e.g., 18% in ) may require catalyst screening (e.g., Yb(OTf)₃ in ) or microwave-assisted synthesis.

Q. How is structural confirmation achieved for this compound?

- Analytical Techniques :

- 1H/13C NMR : Proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl groups at δ 2.2–2.3 ppm) and carbonyl signals (δ ~169 ppm) confirm regiochemistry .

- HRMS : Validates molecular formula (e.g., [M+H]+ calcd for C₁₇H₁₃ClFN₂O₃: 347.0593) .

- IR : Absorptions at ~1600–1670 cm⁻¹ confirm C=O and C=N bonds .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating biological activity, and how are experimental concentrations determined?

- Assay Design :

- Mitochondrial Studies : Isolated mouse liver mitochondria () treated with 1–10 µM compound to assess membrane permeability or ROS modulation.

- Cell-Based Assays : Use zebrafish embryos or cultured cells (e.g., HepG2) with DMSO vehicle controls (≤1% v/v). Formal concentrations (moles added/volume) are reported without correction for protein binding .

- Data Interpretation : EC₅₀ values derived from dose-response curves (e.g., Rh123 fluorescence for mitochondrial polarization).

Q. How do substituents on the phenyl and oxadiazole rings influence bioactivity?

- SAR Insights :

- 2,5-Dimethylphenyl : Enhances lipophilicity, potentially improving membrane penetration. Methyl groups may reduce metabolic degradation compared to halogens .

- Isoxazole vs. Thiadiazole : Replacement with thiadiazole () alters electron density, affecting target binding (e.g., kinase inhibition).

- Experimental Validation : Docking simulations (e.g., AutoDock Vina) against targets like cyclooxygenase-2 or PARP1, guided by analogs in .

Q. What contradictions exist in reported data, and how can they be resolved?

- Contradictions :

- Synthetic Yields : 18% in vs. 70–90% in .

- Resolution : Optimize reaction conditions (e.g., microwave irradiation) or use flow chemistry for reproducibility.

- Biological Variability : Discrepancies in mitochondrial effects may arise from species-specific responses (mouse vs. zebrafish) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.